2-{4-[(4-Methoxyphenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{4-[(4-Methoxyphenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester group, which is crucial for its reactivity and utility in forming carbon-carbon bonds. The presence of the methoxyphenyl and carbonyl groups further enhances its versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methoxyphenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Ligand: Phosphine ligands like triphenylphosphine
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and yield. The key steps involve:
Preparation of Reactants: High-purity 4-bromoacetophenone and bis(pinacolato)diboron are prepared.
Catalysis: The reaction mixture is passed through a reactor containing the palladium catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Methoxyphenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.
Oxidation: Converts the boronate ester to a boronic acid.
Reduction: Reduces the carbonyl group to an alcohol.
Substitution: Substitutes the methoxy group with other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, phosphine ligands, base (e.g., K2CO3), and solvent (e.g., THF).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-{4-[(4-Methoxyphenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Acts as a probe in biological assays to study enzyme activities and protein interactions.
Medicine: Potential use in the development of boron-containing drugs for cancer therapy.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The compound exerts its effects primarily through its boronate ester group, which participates in various chemical reactions. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond. The methoxyphenyl and carbonyl groups can also interact with biological targets, potentially inhibiting enzymes or modulating protein functions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the methoxy and carbonyl groups, making it less versatile.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the methoxyphenylcarbonyl group.
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the carbonyl group.
Uniqueness
2-{4-[(4-Methoxyphenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the methoxyphenyl and carbonyl groups, which enhance its reactivity and applicability in various chemical transformations. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)16-10-6-14(7-11-16)18(22)15-8-12-17(23-5)13-9-15/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSCNPZAODTFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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